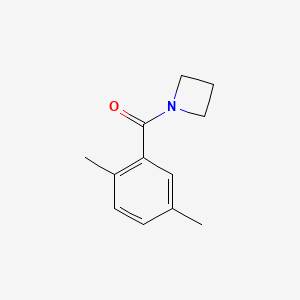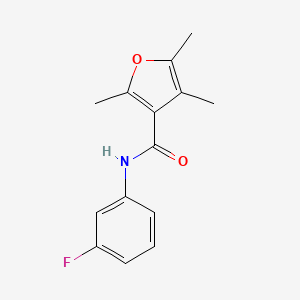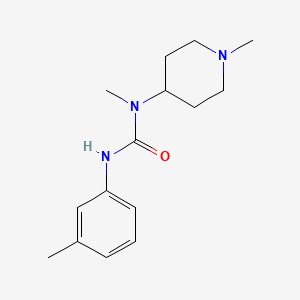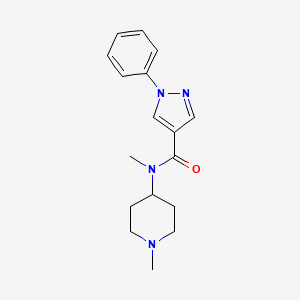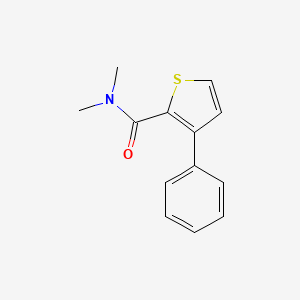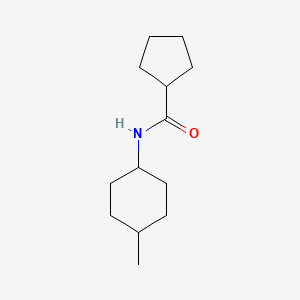
N-(4-methylcyclohexyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)cyclopentanecarboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of cannabis, but with a higher potency and greater risk of adverse effects. Despite its controversial status, AKB-48 has been the subject of extensive scientific research, exploring its synthesis, mechanism of action, and potential applications in medicine.
Mécanisme D'action
The mechanism of action of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves binding to the cannabinoid receptors in the brain and peripheral nervous system. This binding results in the activation of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. These effects are mediated by the activation of the endocannabinoid system, which regulates the release of neurotransmitters such as dopamine and serotonin. N-(4-methylcyclohexyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory properties, reducing the production of cytokines and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors. This compound can be used to study the endocannabinoid system and its role in various physiological processes, as well as to develop new therapeutic agents for the treatment of pain and other disorders. However, N-(4-methylcyclohexyl)cyclopentanecarboxamide also has several limitations, including its potential for abuse and the lack of data on its long-term effects.
Orientations Futures
There are several future directions for research on N-(4-methylcyclohexyl)cyclopentanecarboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to elucidate the mechanisms underlying the analgesic and anxiolytic effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide, as well as to explore its potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide on the endocannabinoid system and other physiological processes.
Méthodes De Synthèse
The synthesis of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 4-methylcyclohexanone in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the final product. This method has been optimized and modified to improve the yield and purity of N-(4-methylcyclohexyl)cyclopentanecarboxamide, resulting in a highly efficient and reproducible process.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and neurological disorders. Several studies have demonstrated that N-(4-methylcyclohexyl)cyclopentanecarboxamide exhibits potent analgesic effects, with a mechanism of action similar to that of opioids. Additionally, N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have anxiolytic properties, reducing symptoms of anxiety and depression in animal models.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYKYUKNOLODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

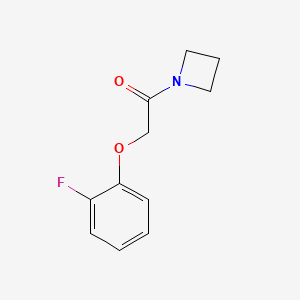
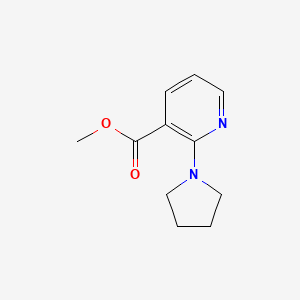
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
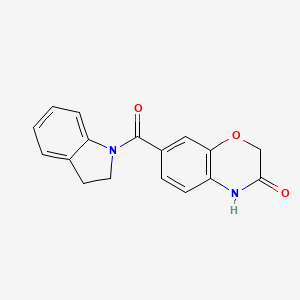
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
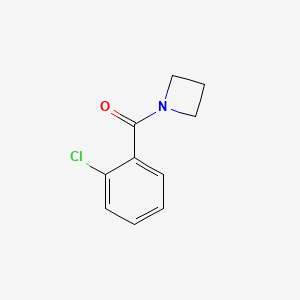
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
